Cas no 1804494-90-3 (4-(Bromomethyl)-3-cyano-5-(difluoromethyl)-2-hydroxypyridine)

4-(Bromomethyl)-3-cyano-5-(difluoromethyl)-2-hydroxypyridine structure
1804494-90-3 structure
商品名:4-(Bromomethyl)-3-cyano-5-(difluoromethyl)-2-hydroxypyridine
CAS番号:1804494-90-3
MF:C8H5BrF2N2O
メガワット:263.038907766342
CID:4875185

4-(Bromomethyl)-3-cyano-5-(difluoromethyl)-2-hydroxypyridine 化学的及び物理的性質

名前と識別子

    • 4-(Bromomethyl)-3-cyano-5-(difluoromethyl)-2-hydroxypyridine
    • インチ: 1S/C8H5BrF2N2O/c9-1-4-5(2-12)8(14)13-3-6(4)7(10)11/h3,7H,1H2,(H,13,14)
    • InChIKey: AXCRORKWPMQJMX-UHFFFAOYSA-N
    • ほほえんだ: BrCC1=C(C#N)C(NC=C1C(F)F)=O

計算された属性

  • 水素結合ドナー数: 1
  • 水素結合受容体数: 4
  • 重原子数: 14
  • 回転可能化学結合数: 2
  • 複雑さ: 378
  • トポロジー分子極性表面積: 52.9
  • 疎水性パラメータ計算基準値(XlogP): 0.4

4-(Bromomethyl)-3-cyano-5-(difluoromethyl)-2-hydroxypyridine 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Alichem
A029043361-1g
4-(Bromomethyl)-3-cyano-5-(difluoromethyl)-2-hydroxypyridine
1804494-90-3 97%
1g
$1,475.10 2022-04-02

4-(Bromomethyl)-3-cyano-5-(difluoromethyl)-2-hydroxypyridine 関連文献

4-(Bromomethyl)-3-cyano-5-(difluoromethyl)-2-hydroxypyridineに関する追加情報

Professional Introduction to 4-(Bromomethyl)-3-cyano-5-(difluoromethyl)-2-hydroxypyridine (CAS No. 1804494-90-3)

4-(Bromomethyl)-3-cyano-5-(difluoromethyl)-2-hydroxypyridine, with the CAS number 1804494-90-3, is a highly versatile intermediate in the field of pharmaceutical and agrochemical research. This compound, featuring a pyridine core with distinct functional groups, has garnered significant attention due to its potential applications in the synthesis of bioactive molecules. The presence of a bromomethyl group, a cyano group, and a difluoromethyl group on the pyridine ring imparts unique reactivity and makes it a valuable building block for further chemical modifications.

The compound's structure is particularly intriguing because it combines multiple reactive sites that can be selectively modified. The bromomethyl group, for instance, is known for its ability to participate in nucleophilic substitution reactions, allowing for the introduction of various functional groups such as amines, alcohols, and thiols. This property makes it an excellent candidate for constructing more complex molecules through cross-coupling reactions like Suzuki-Miyaura or Buchwald-Hartwig couplings.

In addition to the bromomethyl group, the cyano group at the 3-position of the pyridine ring adds another layer of reactivity. Cyano groups can be converted into carboxylic acids via hydrolysis or into amides through reaction with amines. This versatility allows researchers to tailor the compound's properties for specific applications. For example, converting the cyano group into an amide could enhance binding affinity in drug design by introducing hydrogen bonding capabilities.

The difluoromethyl group at the 5-position is another critical feature that influences the compound's behavior. Difluoromethyl groups are widely used in medicinal chemistry due to their ability to improve metabolic stability, lipophilicity, and binding affinity at biological targets. Recent studies have shown that compounds incorporating difluoromethyl groups often exhibit enhanced pharmacokinetic properties, making them more suitable for therapeutic applications.

The synthesis of 4-(Bromomethyl)-3-cyano-5-(difluoromethyl)-2-hydroxypyridine typically involves multi-step organic transformations starting from commercially available pyridine derivatives. Key steps often include halogenation, cyanation, and fluorination reactions to introduce the respective functional groups at specific positions on the pyridine ring. The careful selection of reaction conditions is crucial to ensure high yield and purity, as well as to minimize side reactions that could complicate subsequent synthetic steps.

Recent advancements in synthetic methodologies have enabled more efficient and scalable production of this compound. For instance, transition-metal-catalyzed reactions have been employed to achieve regioselective modifications of the pyridine ring. These methods often require milder conditions and shorter reaction times compared to traditional approaches, thereby improving overall process economics.

The applications of 4-(Bromomethyl)-3-cyano-5-(difluoromethyl)-2-hydroxypyridine extend beyond pharmaceuticals into agrochemicals and materials science. In agrochemical research, this compound serves as a precursor for developing novel pesticides and herbicides. Its structural features allow for the creation of molecules with specific biological activities against pests while maintaining environmental safety.

In materials science, the unique electronic properties of this compound make it suitable for use in organic electronics and optoelectronic devices. Pyridine derivatives are known for their ability to form stable conjugated systems, which are essential for applications such as organic light-emitting diodes (OLEDs) and photovoltaic cells.

The growing interest in this compound underscores its importance as a chemical building block with broad utility across multiple disciplines. As research continues to uncover new synthetic strategies and applications, the value of 4-(Bromomethyl)-3-cyano-5-(difluoromethyl)-2-hydroxypyridine is expected to further increase.

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